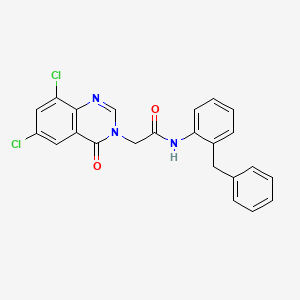

N-(2-Benzylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide

Description

N-(2-Benzylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide (Molecular Formula: C₂₃H₁₈ClN₃O₂; Molecular Weight: 403.87 g/mol) is a quinazolinone derivative characterized by a 6,8-dichloro-substituted quinazolin-4-one core linked to a 2-benzylphenyl group via an acetamide bridge . Its unique substitution pattern distinguishes it from other quinazolinone derivatives, which often vary in substituent type, position, and biological activity.

Properties

CAS No. |

853319-02-5 |

|---|---|

Molecular Formula |

C23H17Cl2N3O2 |

Molecular Weight |

438.3 g/mol |

IUPAC Name |

N-(2-benzylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C23H17Cl2N3O2/c24-17-11-18-22(19(25)12-17)26-14-28(23(18)30)13-21(29)27-20-9-5-4-8-16(20)10-15-6-2-1-3-7-15/h1-9,11-12,14H,10,13H2,(H,27,29) |

InChI Key |

YRNYBJYBBSUVQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with suitable reagents.

Introduction of Dichloro Substituents: Chlorination reactions using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) can introduce chlorine atoms at specific positions.

Attachment of the Benzylphenyl Group: This step may involve nucleophilic substitution reactions where a benzylphenyl halide reacts with the quinazolinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Oxidative reactions can modify the functional groups, potentially leading to the formation of quinazolinone N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for diseases due to its biological activity.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Benzylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Modifications: Quinazolinone Substitutions

The 6,8-dichloro substitution on the quinazolinone core is a critical feature influencing electronic and steric properties. Key comparisons include:

- N-(Benzo[d][1,3]dioxol-5-yl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide (CAS 618443-77-9): Shares the 6,8-dichloro-quinazolinone core but replaces the benzylphenyl group with a benzo[d][1,3]dioxol-5-yl moiety.

Table 1: Core Substitution Impact on Physicochemical Properties

*Estimated using fragment-based methods.

Acetamide Bridge Modifications

The acetamide linker's substituents significantly affect bioactivity and pharmacokinetics:

- N-(4-Methoxyphenyl)-2-(2-styryl-4-oxoquinazolin-3(4H)-yl)acetamide derivatives (Compounds 11m, 11n, 11o): Styryl groups (e.g., 4-methoxystyryl) on the quinazolinone enhance π-π stacking with biological targets, as seen in anticancer studies. Compound 11o (60% yield) showed higher synthetic efficiency compared to the target compound, which lacks styryl groups .

- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide: An ethylamino substituent on the acetamide improved anti-inflammatory activity over Diclofenac, suggesting that flexible alkyl chains enhance target engagement .

Anticancer Potential:

- The target compound’s benzylphenyl group may confer superior lipophilicity for tumor penetration compared to Compound 11m (benzo[d][1,3]dioxol-5-yl), which showed 29.5% yield and moderate activity .

- 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () demonstrated potent enoyl-acyl carrier protein reductase (InhA) inhibition, highlighting the importance of methyl groups on the quinazolinone core for antitubercular activity .

Antioxidant and Anti-inflammatory Activity:

- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (Compound 1a, ) exhibited antioxidant activity via DPPH scavenging, with a phthalimide moiety enhancing radical stabilization .

Biological Activity

N-(2-Benzylphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide, with a CAS number of 853319-02-5, is a synthetic compound of interest due to its potential biological activities. This compound features a quinazoline core, which is known for various pharmacological properties including anticancer and antimicrobial activities. The following sections delve into the biological activities associated with this compound, supported by relevant research findings and data.

- Molecular Formula : C23H17Cl2N3O2

- Molecular Weight : 438.3 g/mol

- Structure : The compound contains a benzylphenyl moiety and dichloro-substituted quinazoline, contributing to its diverse biological interactions.

Anticancer Activity

Research has indicated that compounds with quinazoline structures exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit the growth of various cancer cell lines. In studies involving similar compounds, anti-proliferative effects were observed against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines.

| Compound | Cell Line | Percentage Inhibition |

|---|---|---|

| 5a | MCF-7 | 95% |

| 5a | A549 | 77% |

| Cisplatin | MCF-7 | 60% |

The mechanism behind this activity often involves the modulation of reactive oxygen species (ROS) levels, leading to apoptotic cell death. Increased superoxide dismutase activity alongside decreased catalase and glutathione peroxidase levels have been noted as contributing factors to the observed cytotoxicity in tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar quinazoline derivatives have shown promising antibacterial and antifungal activities in vitro. For example, a series of synthesized compounds demonstrated significant inhibition against various microbial strains, suggesting that this compound may possess similar properties.

Case Studies

-

Synthesis and Evaluation :

In a study focusing on the synthesis of quinazoline derivatives, compounds were tested against several cancer cell lines. The study reported that specific structural modifications led to enhanced cytotoxicity. The presence of dichloro groups was particularly noted for increasing biological activity . -

Mechanistic Insights :

The mechanism of action for quinazoline derivatives often involves DNA intercalation and inhibition of topoisomerases, which are essential for DNA replication and transcription. This suggests that this compound might similarly disrupt cellular processes in cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.